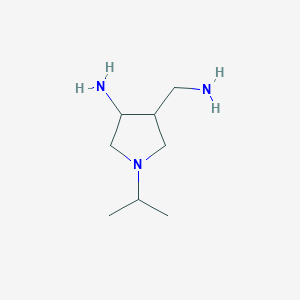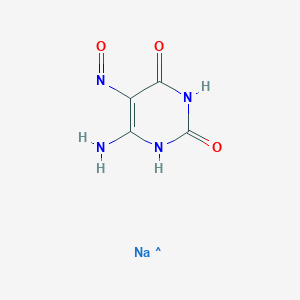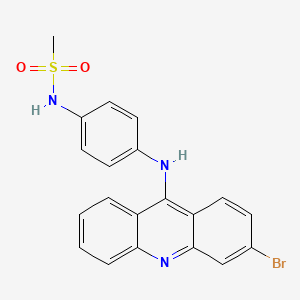
Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- is a chemical compound with the molecular formula C20H16BrN3O2S and a molecular weight of 442.36 g/mol . This compound is known for its unique structure, which includes a methanesulfonanilide moiety linked to a 3-bromo-9-acridinyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- typically involves the reaction of 3-bromo-9-acridinylamine with methanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as triethylamine or sodium hydride. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromo-9-acridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted acridinyl derivatives.
科学研究应用
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety intercalates into DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This compound also interacts with various enzymes and proteins, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- can be compared with other similar compounds, such as:
Methanesulfonanilide, 4’-((4-bromo-9-acridinyl)amino)-3’-methoxy-: Similar structure but with a methoxy group at the 3’ position.
4’-(3-Methyl-9-acridinylamino)methanesulfonanilide: Contains a methyl group instead of a bromo group.
Methanesulfonanilide, 4’-(3-methylsulfonyl-9-acridinylamino)-: Contains a methylsulfonyl group instead of a bromo group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
58682-45-4 |
|---|---|
分子式 |
C20H16BrN3O2S |
分子量 |
442.3 g/mol |
IUPAC 名称 |
N-[4-[(3-bromoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16BrN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23) |
InChI 键 |
UTJTTYAOWDXHNW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


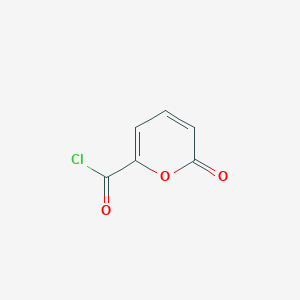
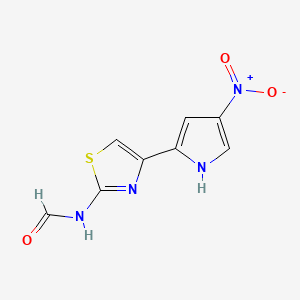
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
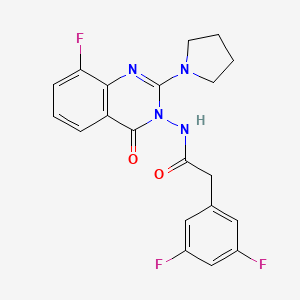

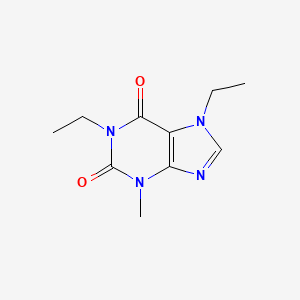
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
